![molecular formula C12H17O4P B14300205 Methyl 3-[methoxy(phenyl)phosphoryl]butanoate CAS No. 114431-64-0](/img/structure/B14300205.png)
Methyl 3-[methoxy(phenyl)phosphoryl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[methoxy(phenyl)phosphoryl]butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is characterized by the presence of a methoxy group, a phenyl group, and a phosphoryl group attached to a butanoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[methoxy(phenyl)phosphoryl]butanoate typically involves the esterification of 3-[methoxy(phenyl)phosphoryl]butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. The use of a fixed-bed reactor with an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, allows for efficient and scalable production. The reaction mixture is continuously fed into the reactor, and the ester product is separated and purified through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphoryl groups, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted esters or phosphoryl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[methoxy(phenyl)phosphoryl]butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-[methoxy(phenyl)phosphoryl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Methyl butanoate: A simple ester with a fruity odor, used in flavorings and fragrances.
Ethyl acetate: Another ester commonly used as a solvent in various industrial applications.
Methyl 3-[methoxy(phenyl)phosphoryl]propanoate: A structurally similar compound with a shorter carbon chain.
Uniqueness: Methyl 3-[methoxy(phenyl)phosphoryl]butanoate is unique due to the presence of both a methoxy group and a phosphoryl group, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
114431-64-0 |
|---|---|
Molekularformel |
C12H17O4P |
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
methyl 3-[methoxy(phenyl)phosphoryl]butanoate |
InChI |
InChI=1S/C12H17O4P/c1-10(9-12(13)15-2)17(14,16-3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI-Schlüssel |
ISJISEPSJFDVEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OC)P(=O)(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14300123.png)
![4,5,6-Trihydrobenz[de]anthracene](/img/structure/B14300133.png)
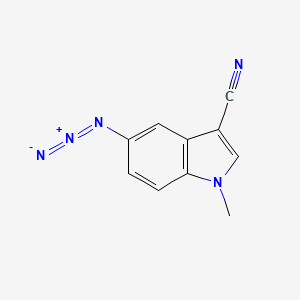
![2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide](/img/structure/B14300143.png)
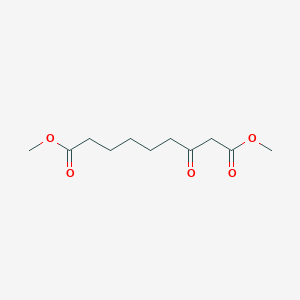

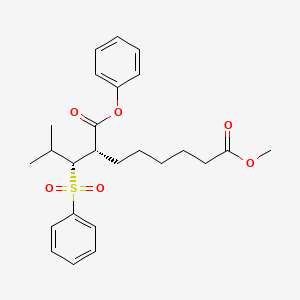
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
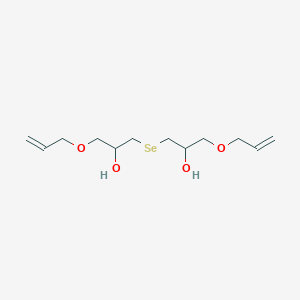
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

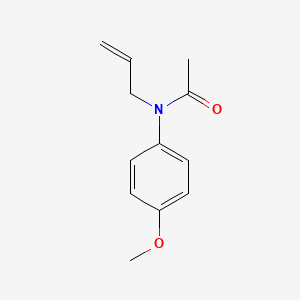
![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
